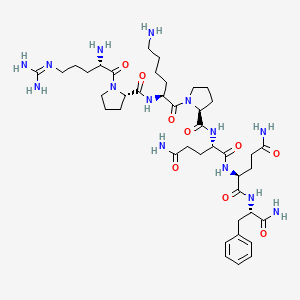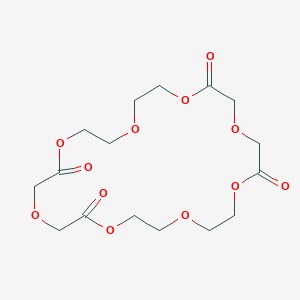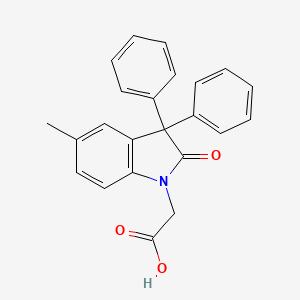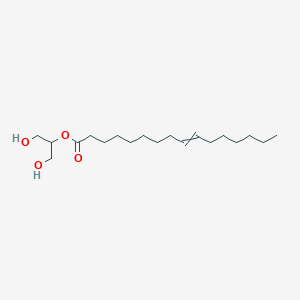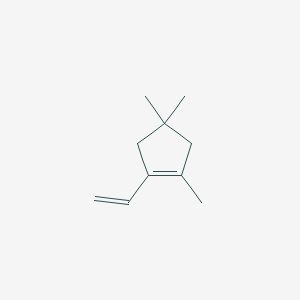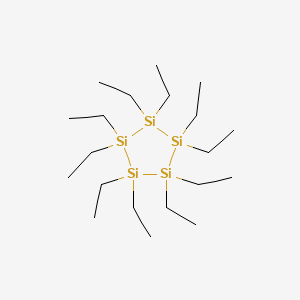
Decaethylcyclopentasilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decaethylcyclopentasilane is a chemical compound belonging to the class of organosilicon compounds It is characterized by a cyclic structure consisting of five silicon atoms, each bonded to two ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
Decaethylcyclopentasilane can be synthesized through the reaction of silicon tetrachloride with ethylmagnesium bromide, followed by cyclization. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Formation of Ethylsilane Intermediates: Silicon tetrachloride reacts with ethylmagnesium bromide to form ethylsilane intermediates.
Cyclization: The ethylsilane intermediates undergo cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
Decaethylcyclopentasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxanes.
Reduction: Reduction reactions can break silicon-oxygen bonds, converting siloxanes back to silanes.
Substitution: Ethyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines are used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Decaethylcyclopentasilane has several scientific research applications:
Materials Science: Used in the synthesis of silicon-based materials with unique properties, such as high thermal stability and electrical conductivity.
Nanotechnology: Employed in the fabrication of silicon nanostructures for use in electronic devices and sensors.
Chemistry: Serves as a precursor for the synthesis of other organosilicon compounds.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biocompatible materials.
作用机制
The mechanism by which decaethylcyclopentasilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The ethyl groups provide steric hindrance, influencing the reactivity of the silicon atoms. The compound can form stable complexes with other molecules, facilitating its use in various applications. The pathways involved include:
Formation of Silicon-Oxygen Bonds: During oxidation reactions.
Cleavage of Silicon-Oxygen Bonds: During reduction reactions.
Substitution Reactions: Involving the replacement of ethyl groups with other functional groups.
相似化合物的比较
Similar Compounds
Decamethylcyclopentasiloxane: Similar cyclic structure but with methyl groups instead of ethyl groups.
Octamethylcyclotetrasiloxane: Contains four silicon atoms in the ring and methyl groups.
Dodecamethylcyclohexasiloxane: Contains six silicon atoms in the ring and methyl groups.
Uniqueness
Decaethylcyclopentasilane is unique due to its ethyl groups, which provide different steric and electronic properties compared to methyl-substituted analogs
属性
CAS 编号 |
75217-22-0 |
|---|---|
分子式 |
C20H50Si5 |
分子量 |
431.0 g/mol |
IUPAC 名称 |
1,1,2,2,3,3,4,4,5,5-decaethylpentasilolane |
InChI |
InChI=1S/C20H50Si5/c1-11-21(12-2)22(13-3,14-4)24(17-7,18-8)25(19-9,20-10)23(21,15-5)16-6/h11-20H2,1-10H3 |
InChI 键 |
NGAHYNFGNNHRHK-UHFFFAOYSA-N |
规范 SMILES |
CC[Si]1([Si]([Si]([Si]([Si]1(CC)CC)(CC)CC)(CC)CC)(CC)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
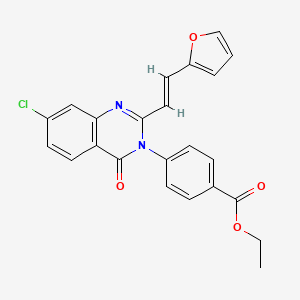
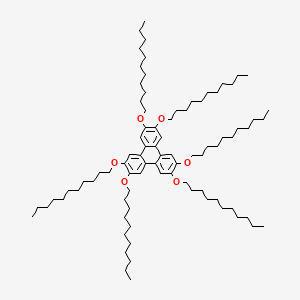

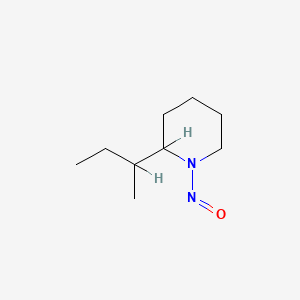
![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
